(2-Methylpyrimidin-4-yl)methanediol

説明

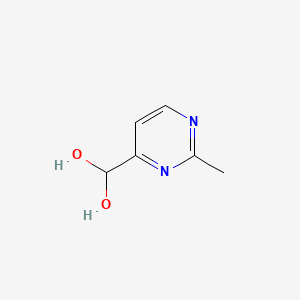

(2-Methylpyrimidin-4-yl)methanediol is a pyrimidine derivative featuring a methyl group at the 2-position and a methanediol group (CH(OH)₂) at the 4-position of the heterocyclic ring. Methanediol (H₂C(OH)₂), the hydrated form of formaldehyde, is known for its equilibrium with oligomers in aqueous solutions and its role in biological systems as a transport form of formaldehyde . The pyrimidine backbone confers aromatic stability, while the methyl and diol substituents influence solubility, reactivity, and intermolecular interactions.

特性

CAS番号 |

1005-25-0 |

|---|---|

分子式 |

C6H8N2O2 |

分子量 |

140.142 |

IUPAC名 |

(2-methylpyrimidin-4-yl)methanediol |

InChI |

InChI=1S/C6H8N2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3,6,9-10H,1H3 |

InChIキー |

NGDVGANODBPOPQ-UHFFFAOYSA-N |

SMILES |

CC1=NC=CC(=N1)C(O)O |

同義語 |

4-Pyrimidinemethanediol, 2-methyl- (7CI,8CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physical-Chemical Properties

(a) Methoxy vs. Methyl Groups

- (2-Methoxypyrimidin-4-yl)methanol (CAS 38696-25-2) differs by having a methoxy (-OCH₃) group at the 2-position and a single hydroxymethyl (-CH₂OH) group at the 4-position. The latter’s methyl group is less polar, which may lower solubility in polar solvents .

(b) Diol vs. Monool Functionality

- Methanediol’s dual hydroxyl groups (CH(OH)₂) increase hydrogen-bonding capacity compared to monools like -CH₂OH. This enhances solubility in water and polar solvents but may also promote instability via dehydration or oligomerization under acidic or elevated-temperature conditions . For example, methanediol in aqueous solutions exists in equilibrium with formaldehyde and oligomers, a behavior likely shared by (2-Methylpyrimidin-4-yl)methanediol .

Solubility and Phase Behavior

- Aqueous Solubility : Methanediol’s solubility is highly dependent on environmental conditions. Simulations predict Henry’s law constants ranging from 10⁴ to 10⁶ M atm⁻¹, indicating significant variability in gas-liquid partitioning . For this compound, the pyrimidine ring’s hydrophobicity may reduce aqueous solubility compared to unsubstituted methanediol.

- Solvent Interactions : Classical molecular dynamics studies show that methanediol forms stable hydrogen bonds with water, with radial distribution functions matching ab initio simulations. This behavior is critical for predicting the solvation of this compound in pharmaceutical or industrial formulations .

Data Table: Key Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。